4-(2-(Methoxycarbonyl)phenoxy)benzoic Acid
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Overview
Description
4-(2-(Methoxycarbonyl)phenoxy)benzoic Acid is an organic compound with the molecular formula C15H12O5 and a molecular weight of 272.25 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Methoxycarbonyl)phenoxy)benzoic Acid typically involves the reaction of 2-(Methoxycarbonyl)phenol with 4-bromobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient use of raw materials .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Methoxycarbonyl)phenoxy)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(2-(Methoxycarbonyl)phenoxy)benzoic Acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(Methoxycarbonyl)phenoxy)benzoic Acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Phenoxybenzoic Acid: Similar in structure but lacks the methoxycarbonyl group.
4-Methoxycarbonylphenylboronic Acid: Contains a boronic acid group instead of the carboxylic acid group.
Uniqueness
4-(2-(Methoxycarbonyl)phenoxy)benzoic Acid is unique due to the presence of both methoxycarbonyl and phenoxy groups, which confer distinct chemical reactivity and properties. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H12O5 |
---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
4-(2-methoxycarbonylphenoxy)benzoic acid |
InChI |
InChI=1S/C15H12O5/c1-19-15(18)12-4-2-3-5-13(12)20-11-8-6-10(7-9-11)14(16)17/h2-9H,1H3,(H,16,17) |
InChI Key |
OXICHFFPOMVECT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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